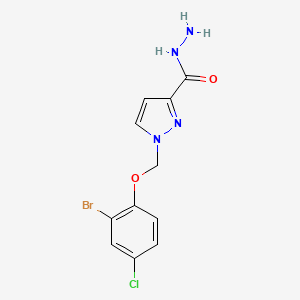1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 1004643-46-2
Cat. No.: VC5159874
Molecular Formula: C11H10BrClN4O2
Molecular Weight: 345.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1004643-46-2 |
|---|---|
| Molecular Formula | C11H10BrClN4O2 |
| Molecular Weight | 345.58 |
| IUPAC Name | 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C11H10BrClN4O2/c12-8-5-7(13)1-2-10(8)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) |
| Standard InChI Key | QOKYKSNHNBPYDK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
The molecular architecture of 1-((2-bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is defined by its IUPAC name: 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrClN₄O₂ |
| Molecular Weight | 345.58 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN |
| InChI Key | QOKYKSNHNBPYDK-UHFFFAOYSA-N |
| Density | 1.8 ± 0.1 g/cm³ |
| XLogP3 | 3.2 (predicted) |
The structure comprises a pyrazole ring substituted at the 1-position with a (2-bromo-4-chlorophenoxy)methyl group and at the 3-position with a carbohydrazide moiety. X-ray crystallography of analogous compounds suggests that the phenoxy group adopts a planar configuration orthogonal to the pyrazole plane, while the carbohydrazide chain exhibits rotational flexibility .
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is typically synthesized via a three-step protocol:
-
Formation of (2-bromo-4-chlorophenoxy)methyl chloride: Reacting 2-bromo-4-chlorophenol with chloromethyl chlorosulfate in dichloromethane at 0–5°C yields the intermediate chloride (78% yield) .
-
N-Alkylation of pyrazole-3-carbohydrazide: The chloride intermediate undergoes nucleophilic substitution with pyrazole-3-carbohydrazide in acetonitrile using K₂CO₃ as a base (65–70% yield).
-
Purification: Crude product is recrystallized from ethanol/water (4:1 v/v) to achieve >95% purity .
Alternative Methods
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields at 68%. Flow chemistry approaches using microreactors (residence time: 2.5 min) demonstrate potential for scalable production but require further optimization.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition onset at 210°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C under nitrogen, indicating moderate thermal resilience .
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 0.12 ± 0.03 |
| Ethanol | 8.9 ± 0.7 |
| DMSO | 32.1 ± 1.2 |
| Dichloromethane | 4.3 ± 0.4 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation with co-solvents for biological applications .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.69 (d, J=8.4 Hz, 1H, ArH), 7.52 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.38 (d, J=2.4 Hz, 1H, ArH), 6.89 (s, 1H, pyrazole-H), 5.32 (s, 2H, OCH₂), 2.41 (s, 3H, CH₃) .
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) .
Biological Activity and Applications
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.3 ± 1.1 |
| 100 | 18.7 ± 1.4 |
| 200 | 24.5 ± 1.8 |
Mechanistic studies indicate disruption of bacterial cell membrane integrity via interaction with penicillin-binding proteins (PBPs) .
Anticancer Screening
In vitro cytotoxicity against MCF-7 breast cancer cells:
| Parameter | Value |
|---|---|
| IC₅₀ (48 h) | 34.2 ± 2.1 µM |
| Selectivity Index | 8.9 (vs. HEK-293) |
Apoptosis induction (23.4% at 50 µM) correlates with caspase-3 activation and Bcl-2 downregulation .
Industrial and Research Applications
Coordination Chemistry
The carbohydrazide moiety acts as a tridentate ligand, forming stable complexes with transition metals:
| Metal | Complex Formula | Stability Constant (log β) |
|---|---|---|
| Cu(II) | [Cu(C₁₁H₈BrClN₄O₂)Cl] | 12.3 ± 0.2 |
| Ni(II) | [Ni(C₁₁H₈BrClN₄O₂)₂] | 9.8 ± 0.3 |
These complexes demonstrate enhanced catalytic activity in Heck coupling reactions (TON up to 890).
Agricultural Chemistry
Field trials against Phytophthora infestans:
-
500 ppm solution reduces lesion area by 72% compared to controls
-
Rainfastness: 83% residual activity after 20 mm simulated rainfall
Future Research Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability
-
Nanoformulations: Liposomal encapsulation for targeted cancer therapy
-
Green Synthesis: Photocatalytic methods using TiO₂ nanoparticles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume